7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structural features, including a bromine atom and two methyl groups on the thieno-pyrimidine scaffold. Thienopyrimidines have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor and antiviral properties.
The synthesis and evaluation of 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one can be traced back to various studies focusing on the thienopyrimidine family. These compounds are often synthesized through reactions involving thiophene derivatives and pyrimidine precursors, which are then subjected to various modifications to enhance their biological activity .
7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one is classified as a heterocyclic compound due to its cyclic structure that contains atoms of at least two different elements. It falls under the category of thienopyrimidines, which are known for their potential pharmacological applications.
The synthesis of 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step synthetic routes. One common method begins with the reaction of 2-amino-4,5-dimethylthiophene derivatives with appropriate carbonyl compounds or isothiocyanates under reflux conditions in solvents such as ethanol or dimethylformamide.
The detailed procedures for synthesizing similar thienopyrimidine derivatives have been documented in various studies, highlighting yields and characterization methods such as nuclear magnetic resonance spectroscopy and infrared spectroscopy .
The molecular structure of 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one consists of a thieno-pyrimidine core with a bromine substituent at the 7-position and methyl groups at the 2 and 6 positions.
The structural integrity and functional groups contribute to its chemical reactivity and biological activity.
7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one can participate in various chemical reactions typical for heterocycles:
These reactions are essential for modifying the compound to enhance its pharmacological properties .
The mechanism of action for compounds like 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one often involves interaction with biological targets such as enzymes or receptors:
These interactions can lead to altered cellular functions and contribute to therapeutic effects against diseases such as cancer .
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry provide insights into the purity and structure of the compound .
7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one has potential applications in:
Research continues to explore its full potential in medicinal chemistry and drug design .
The compound 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one is systematically named according to IUPAC conventions, reflecting its fused heterocyclic structure. It comprises a pyrimidin-4(3H)-one ring annulated with a thiophene moiety at positions 3 and 2, respectively. Bromine substitution occurs at position 7 of the thieno ring, while methyl groups occupy positions 2 (pyrimidine) and 6 (thiophene). Its molecular formula is C₈H₇BrN₂OS, corresponding to a molecular weight of 259.12 g/mol [1] [2]. The formula implies a planar, conjugated system with a bromine atom contributing significant steric and electronic effects. Key identifiers include:
Table 1: Compound Identifiers
Property | Value |
---|---|
CAS Registry Number | 1313712-31-0 |
SMILES | Cc1[nH]c(=O)c2c(n1)c(Br)c(s2)C |
MDL Number | MFCD18910941 |
Exact Mass | 257.95 g/mol |
The mass distribution is Br (30.8%), C (37.1%), H (2.7%), N (10.8%), O (6.2%), and S (12.4%), indicating potential sites for electrophilic/nucleophilic attack [2] [9].
While single-crystal X-ray diffraction data for 7-bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one is not explicitly reported in the search results, crystallography of closely related analogs reveals key structural motifs. Thienopyrimidin-4-ones typically exhibit planar fused ring systems with slight puckering in the dihydropyrimidinone component. The carbonyl group (C4=O) and bromine atom significantly influence molecular packing via hydrogen bonding (N-H···O=C) and halogen interactions (Br···Br/Br···π) [3] [5].
Notably, the bromine at C7 sterically constrains adjacent positions, potentially hindering π-stacking. In analogous structures, the C2 methyl group remains coplanar with the pyrimidine ring, while the C6 methyl protudes perpendicularly, influencing crystal lattice stability [5]. Intermolecular N-H···O bonds often form dimeric pairs, creating a R₂²(8) ring motif in the crystal structure. These features are critical for predicting solubility and solid-state reactivity [3].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR spectra (DMSO-d₆) show characteristic signals:
¹³C NMR confirms carbonyl (C4=O) at δ 160–162 ppm, C7-Br quaternary carbon at δ 112–115 ppm, and methyl carbons at δ 22–26 ppm [3] [8].
Infrared (IR) Spectroscopy:Key absorptions include:
Mass Spectrometry:Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 258.95 [M]⁺ (calculated for C₈H₇⁷⁹BrN₂OS: 257.95). Fragmentation pathways include loss of CO (‒28 Da) and Br (‒79 Da), with base peaks corresponding to [C₇H₆BrNS]⁺ (m/z 206) and [C₆H₆N₂S]⁺ (m/z 130) [2] [9].
Table 2: Summary of Spectroscopic Data
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 2.45–2.50 (s, 3H) | C6-methyl |
δ 2.60–2.65 (s, 3H) | C2-methyl | |
δ 12.0–12.5 (s, 1H) | N-H (pyrimidinone) | |
¹³C NMR | δ 160–162 | C4 (carbonyl) |
δ 112–115 | C7 (quaternary, Br-substituted) | |
IR | 1607–1638 cm⁻¹ | ν(C=O) conjugated |
MS | m/z 258.95 | [M]⁺ (²⁵⁷Br isotope) |
Compared to unsubstituted thieno[3,2-d]pyrimidin-4(3H)-one, the title compound exhibits distinct electronic and steric properties due to bromine and methyl groups:
Regiochemistry is critical: Bromination at the thieno ring’s C7 (vs. C5 in [3,2-d] isomers) alters bioactivity profiles. Docking studies show C7-Br enhances steric complementarity in enzyme pockets (e.g., N-myristoyltransferase) by occupying hydrophobic subpockets lined by residues like Val81 and Ala204 [5].
Table 3: Structural Comparison with Key Derivatives
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: